molecular formula C10H12N4 B1432653 (1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine CAS No. 1783452-99-2

(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine

Cat. No. B1432653
M. Wt: 188.23 g/mol
InChI Key: FKHPYFQFHCCEHP-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and chemical stability. Unfortunately, this information is not available for (1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine .

Scientific Research Applications

Ambient-Temperature Synthesis

  • Research Application : This compound has been used in the ambient-temperature synthesis of novel compounds, specifically (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, achieved through a condensation reaction. This process is significant for developing new chemical entities with potential applications in various fields including medicinal chemistry and materials science (Becerra, Cobo, & Castillo, 2021).

Anticonvulsant Agents

  • Research Application : Some derivatives of this compound have been synthesized and evaluated for their potential as anticonvulsant agents. These studies are crucial for the development of new therapeutic agents in the treatment of neurological disorders (Pandey & Srivastava, 2011).

Photocytotoxicity and Cellular Imaging

  • Research Application : Iron(III) complexes involving derivatives of this compound have been synthesized and studied for their photocytotoxic properties in red light. This research has implications in the development of new treatments for cancer, utilizing the properties of these compounds for targeted therapy (Basu et al., 2014).

Photoinduced Tautomerization Studies

  • Research Application : Studies involving 2-(1H-pyrazol-5-yl)pyridine, a derivative of the compound , have revealed fascinating insights into photoinduced tautomerization. These findings are significant for understanding chemical reactions under light and have applications in photochemistry and molecular physics (Vetokhina et al., 2012).

Anticancer and Antimicrobial Agents

  • Research Application : Novel heterocyclic compounds containing this chemical structure have been synthesized and tested for their potential as anticancer and antimicrobial agents. This research contributes to the ongoing search for new and effective treatments against various diseases (Katariya, Vennapu, & Shah, 2021).

Iron(III) Complexes in Cancer Treatment

  • Research Application : Iron(III) complexes of pyridoxal Schiff bases and modified dipicolylamines, incorporating this compound, have been prepared and investigated for their uptake in cancer cells and photocytotoxicity. Such research is crucial for developing targeted cancer therapies (Basu et al., 2015).

Antimycobacterial Activity

  • Research Application : Derivatives of this compound have been examined for their antimycobacterial activity. This is particularly relevant in the context of developing new treatments for bacterial infections, including those resistant to current medications (R.V.Sidhaye et al., 2011).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. This information is not available for (1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine .

Future Directions

The future directions of research on a compound can include potential applications, ongoing studies, and areas of interest for future investigation. Unfortunately, this information is not available for (1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine .

properties

IUPAC Name

(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-14-8(7-11)6-10(13-14)9-4-2-3-5-12-9/h2-6H,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHPYFQFHCCEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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